![molecular formula C13H12N4O B1196363 5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine](/img/structure/B1196363.png)
5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine
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Overview
Description
5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine is a benzenoid aromatic compound.
Scientific Research Applications
Overview of Benzodiazepine Compounds
Benzodiazepines, including structures similar to 5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine, are crucial in the field of medicinal chemistry due to their diverse bioactivities. These compounds are part of an important class of biologically active substances, with some reaching clinical stages for various treatments. Research in heterocyclic chemistry, which includes benzodiazepine analogues, is vital for discovering potential new medications against diseases lacking effective treatments, such as certain cancers, and for addressing the challenge of antibiotic-resistant pathogens (Földesi, Volk, & Milen, 2018).
Synthetic Approaches and Biological Activities
The synthetic methodologies for benzodiazepines, particularly 1,4- and 1,5-benzodiazepines, have been extensively explored due to their significant biological activities, including anticonvulsant, anti-anxiety, and sedative effects. These compounds play a pivotal role in organic synthesis and medicinal chemistry, prompting researchers to develop broad, valuable, and significant approaches for their synthesis using precursors like o-phenylenediamine (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Potential Therapeutic Applications
The pharmacological profile of benzothiazepine derivatives, closely related to benzodiazepines, demonstrates their importance in drug research due to their wide range of biological activities. These activities include acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. The structure-activity relationship of these compounds is crucial for developing new therapeutic agents with improved efficacy and safety profiles (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).
properties
Product Name |
5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine |
---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine |
InChI |
InChI=1S/C13H12N4O/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)17(18)16-12(8)6-10/h1-4,6-7H,5,14-15H2 |
InChI Key |
FYXDXHIWRLGMCA-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C(C=C2)N)N=[N+](C3=C1C=CC(=C3)N)[O-] |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)N=[N+](C3=C1C=CC(=C3)N)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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